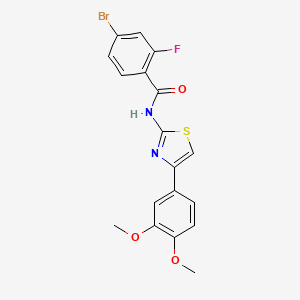

4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrFN2O3S/c1-24-15-6-3-10(7-16(15)25-2)14-9-26-18(21-14)22-17(23)12-5-4-11(19)8-13(12)20/h3-9H,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLPZHRGHILLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Br)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 3,4-dimethoxyphenylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.

Bromination: The resulting thiazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as cesium fluoride.

Amidation: The final step involves the formation of the benzamide moiety by reacting the brominated and fluorinated thiazole derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine or fluorine atoms.

Substitution: Formation of substituted derivatives with nucleophiles replacing the bromine or fluorine atoms.

Scientific Research Applications

4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Benzamide Derivatives

N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide

- Key Features :

- Thiazole ring with 4-bromophenyl substitution.

- Piperidinyl group in the butanamide chain.

- Activity: Associated with CNS modulation and immunosuppressant properties due to aromatic substituents at the thiazole C-4 position .

N-(4-Bromophenyl)-4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide

- Key Features :

- Comparison : The target compound’s 3,4-dimethoxyphenyl group may offer better solubility, while the CF₃ analog could exhibit stronger receptor affinity due to hydrophobic interactions.

Heterocyclic Variations

2-Bromo-N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide

- Key Features :

- Activity : Imidazothiazoles are reported to show antimicrobial and anti-inflammatory effects .

- Divergence : The fused ring system may enhance rigidity and binding to specific targets but reduce synthetic accessibility compared to simple thiazoles.

2-Bromo-N-{5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Substituent Modifications

4-Bromo-N-(3-Ethynylphenyl)-2-fluorobenzamide

- Key Features: Ethynylphenyl group instead of thiazole. Molecular formula: C₁₅H₉BrFNO (MW: 318.14) .

- Activity : Lacks the thiazole moiety, likely reducing potency in targets requiring heterocyclic interactions.

- Significance : Highlights the critical role of the thiazole ring in pharmacological activity.

Key Findings

Thiazole Core : Essential for activity in CNS and antimicrobial targets. Modifications like 3,4-dimethoxyphenyl (target compound) improve solubility and specificity .

Halogen Effects : Bromine and fluorine enhance binding via halogen bonding and steric effects, as seen in multiple analogs .

Heterocyclic Variations : Imidazothiazoles and thiadiazoles offer distinct activity profiles but may face synthetic or pharmacokinetic challenges .

Substituent Trade-offs : Electron-withdrawing groups (e.g., CF₃) improve stability but may reduce solubility, whereas electron-donating groups (e.g., OCH₃) balance bioavailability and receptor affinity .

Biological Activity

4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Research indicates that this compound functions primarily as an inhibitor of specific signaling pathways involved in tumor growth. Its mechanism includes:

- Inhibition of FGFR1 : The compound has been identified as a fibroblast growth factor receptor 1 (FGFR1) inhibitor, which plays a critical role in cell proliferation and survival in various cancers, particularly non-small cell lung cancer (NSCLC) .

- Cell Cycle Arrest and Apoptosis Induction : Studies show that the compound can induce cell cycle arrest at the G2 phase and promote apoptosis in cancer cells by inhibiting key phosphorylation events related to FGFR1 signaling .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated through various in vitro studies. The following table summarizes the IC50 values against several NSCLC cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| NCI-H520 | 1.36 ± 0.27 | Inhibition of cell proliferation |

| NCI-H1581 | 1.25 ± 0.23 | Induction of apoptosis |

| NCI-H226 | 2.31 ± 0.41 | Cell cycle arrest |

| NCI-H460 | 2.14 ± 0.36 | Inhibition of FGFR1 phosphorylation |

| NCI-H1703 | 1.85 ± 0.32 | Decreased ERK activation |

Case Studies

Several studies have highlighted the potential of this compound as a therapeutic agent:

- Study on NSCLC Cell Lines : A study evaluated the efficacy of the compound against five NSCLC cell lines with FGFR1 amplification. Results indicated significant inhibition of cell growth and induction of apoptosis, supporting its role as a promising lead compound for FGFR1-targeted therapy .

- Molecular Docking Studies : Molecular docking experiments demonstrated that the compound binds effectively to FGFR1, forming multiple hydrogen bonds that stabilize the interaction and inhibit receptor activity .

- Comparative Analysis with Other Benzamide Derivatives : The compound was compared with other benzamide derivatives known for their anticancer properties. It exhibited superior potency in inhibiting FGFR1 compared to its analogs, suggesting its potential for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.